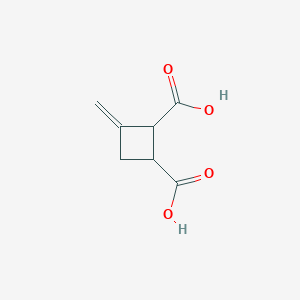
3-Methylidenecyclobutane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenecyclobutane-1,2-dicarboxylic acid is an organic compound characterized by a cyclobutane ring with two carboxylic acid groups and a methylene group attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecyclobutane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst to form the cyclobutane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenecyclobutane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3-Methylidenecyclobutane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methylidenecyclobutane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methylene group can participate in various chemical reactions, altering the compound’s properties and interactions .
Comparison with Similar Compounds
- 1,2-Benzenedicarboxylic acid (Phthalic acid)
- cis-1,4-Butenedicarboxylic acid (Maleic acid)
- Hexanedioic acid (Adipic acid)
Comparison: 3-Methylidenecyclobutane-1,2-dicarboxylic acid is unique due to its cyclobutane ring structure, which imparts different chemical and physical properties compared to linear dicarboxylic acids. This uniqueness makes it valuable for specific applications where other dicarboxylic acids may not be suitable .
Properties
CAS No. |
95197-30-1 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-methylidenecyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-2-4(6(8)9)5(3)7(10)11/h4-5H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
AIXODBBSVBDDPK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


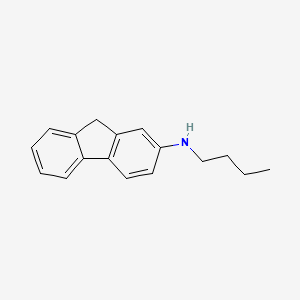
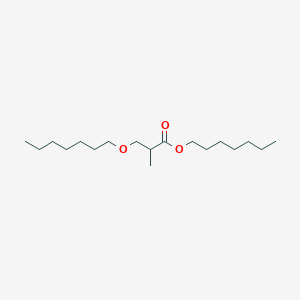
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)

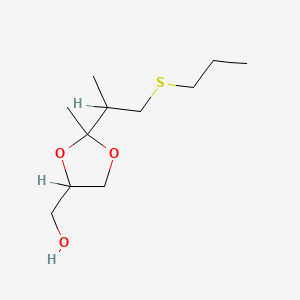
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
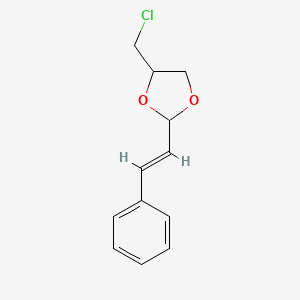

![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

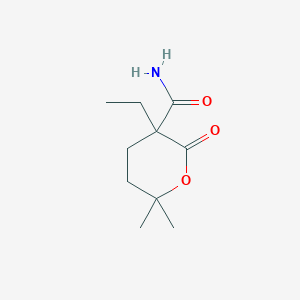
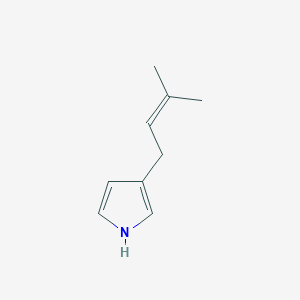
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)

